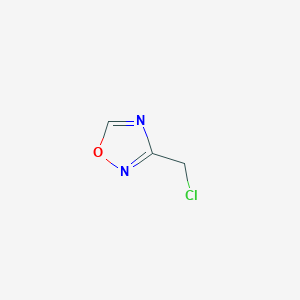
4-(Pyrimidin-2-yloxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pyrimidin-2-yloxy)benzonitrile is a chemical compound with the molecular formula C11H7N3O . It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of 4-(Pyrimidin-2-yloxy)benzonitrile and similar compounds has been a subject of research. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study synthesized 5-aminoaryl pyridines and 5-phenol pyridines showing the robustness of the developed methodology .Molecular Structure Analysis
The molecular structure of 4-(Pyrimidin-2-yloxy)benzonitrile is represented by the InChI code: 1S/C11H7N3O/c12-8-9-2-4-10(5-3-9)15-11-13-6-1-7-14-11/h1-7H .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Pyrimidin-2-yloxy)benzonitrile include a molecular weight of 197.2 . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
4-(Pyrimidin-2-yloxy)benzonitrile is a chemical compound with the molecular formula C11H7N3O . It’s a solid substance with a melting point between 111 - 113 degrees Celsius . The compound is used in scientific research, particularly in the field of organic synthesis .
Pyrimidine derivatives, such as 4-(Pyrimidin-2-yloxy)benzonitrile, have attracted significant interest due to their various chemical and biological applications . They are known for their wide range of biological activities such as anti-inflammatory, antioxidant, antimicrobial, antitumor, antiviral, antidepressant, antiplatelet, antihypertensive and herbicidal .
One of the methods to synthesize pyrimidine derivatives involves a one-pot, three-component reaction . This involves the reaction of an aldehyde, malononitrile, and benzamidine hydrochloride, transformed in the presence of magnetic nano Fe3O4 particles as the catalyst under solvent-free conditions .
The synthesis of pyrimidine derivatives often involves a one-pot, three-component reaction . This includes the reaction of an aldehyde, malononitrile, and benzamidine hydrochloride, transformed in the presence of magnetic nano Fe3O4 particles as the catalyst under solvent-free conditions .
The synthesis of pyrimidine derivatives often involves a one-pot, three-component reaction . This includes the reaction of an aldehyde, malononitrile, and benzamidine hydrochloride, transformed in the presence of magnetic nano Fe3O4 particles as the catalyst under solvent-free conditions .
Safety And Hazards
The safety data sheet for 4-(Pyrimidin-2-yloxy)benzonitrile suggests that personal protective equipment should be worn during handling. It should not come into contact with eyes, skin, or clothing, and ingestion or inhalation should be avoided . The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Sens. 1 .
Eigenschaften
IUPAC Name |
4-pyrimidin-2-yloxybenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-8-9-2-4-10(5-3-9)15-11-13-6-1-7-14-11/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOHLRSDLHLMOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358510 |
Source


|
| Record name | 4-(pyrimidin-2-yloxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196214 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(Pyrimidin-2-yloxy)benzonitrile | |
CAS RN |
353259-03-7 |
Source


|
| Record name | 4-(pyrimidin-2-yloxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile](/img/structure/B1349347.png)





![1-[2-(Dipropylamino)ethyl]piperazine](/img/structure/B1349357.png)


